molecular formula C13H15ClN4O B2396608 3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzohydrazide CAS No. 387344-71-0

3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzohydrazide

Cat. No.: B2396608
CAS No.: 387344-71-0
M. Wt: 278.74
InChI Key: LSSLOSVWVWDYJA-UHFFFAOYSA-N
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Description

3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzohydrazide is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse pharmacological properties and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzohydrazide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogens, alkylating agents, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxides, while reduction can yield reduced forms of the compound. Substitution reactions can produce various substituted derivatives of the original compound .

Scientific Research Applications

3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, modulating their activity and affecting cellular processes. For example, it has been shown to interact with the active site of the enzyme LmPTR1, leading to inhibition of its activity . This interaction is characterized by hydrogen bonding and other non-covalent interactions, which stabilize the compound within the enzyme’s active site .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features.

    4-Chloro-3,5-dimethyl-1H-pyrazole: A closely related compound with a similar pyrazole ring structure.

    Benzohydrazide: A related hydrazide compound with a benzene ring.

Uniqueness

3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzohydrazide is unique due to its combination of a pyrazole ring with a benzohydrazide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific research applications. Its ability to interact with specific molecular targets and modulate their activity sets it apart from other similar compounds .

Properties

IUPAC Name

3-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]benzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN4O/c1-8-12(14)9(2)18(17-8)7-10-4-3-5-11(6-10)13(19)16-15/h3-6H,7,15H2,1-2H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSSLOSVWVWDYJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC(=CC=C2)C(=O)NN)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701328070
Record name 3-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]benzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701328070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26666598
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

387344-71-0
Record name 3-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]benzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701328070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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